4-acetyl-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride 4-acetyl-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1217115-84-8
VCID: VC6938164
InChI: InChI=1S/C23H27N3O2S.ClH/c1-5-25(6-2)13-14-26(22(28)19-10-8-18(9-11-19)17(4)27)23-24-20-12-7-16(3)15-21(20)29-23;/h7-12,15H,5-6,13-14H2,1-4H3;1H
SMILES: CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)C.Cl
Molecular Formula: C23H28ClN3O2S
Molecular Weight: 446.01

4-acetyl-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

CAS No.: 1217115-84-8

Cat. No.: VC6938164

Molecular Formula: C23H28ClN3O2S

Molecular Weight: 446.01

* For research use only. Not for human or veterinary use.

4-acetyl-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride - 1217115-84-8

Specification

CAS No. 1217115-84-8
Molecular Formula C23H28ClN3O2S
Molecular Weight 446.01
IUPAC Name 4-acetyl-N-[2-(diethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Standard InChI InChI=1S/C23H27N3O2S.ClH/c1-5-25(6-2)13-14-26(22(28)19-10-8-18(9-11-19)17(4)27)23-24-20-12-7-16(3)15-21(20)29-23;/h7-12,15H,5-6,13-14H2,1-4H3;1H
Standard InChI Key PSWAQFCXIIOHGY-UHFFFAOYSA-N
SMILES CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)C.Cl

Introduction

Chemical Identity and Structural Features

Molecular Formula and Composition

The compound’s molecular formula, C₂₃H₂₈ClN₃O₂S, reflects its complex architecture, which integrates a benzamide core, a 6-methylbenzothiazole moiety, and a diethylaminoethyl side chain (Table 1). The hydrochloride salt form enhances its solubility in polar solvents, though exact solubility data remain unspecified .

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.1217115-84-8
Molecular Weight446.01 g/mol
IUPAC Name4-acetyl-N-[2-(diethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide; hydrochloride
SMILESCCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)C.Cl
InChIKeyPSWAQFCXIIOHGY-UHFFFAOYSA-N

Structural Analysis

The molecule’s design combines three critical pharmacophoric elements:

  • Benzamide Backbone: Serves as a scaffold for hydrogen bonding and π-π interactions with biological targets.

  • 6-Methylbenzothiazole: Enhances lipophilicity and may contribute to intercalation with DNA or enzyme binding.

  • Diethylaminoethyl Side Chain: Introduces cationic character at physiological pH, potentially improving membrane permeability .

The acetyl group at the para position of the benzamide ring modulates electronic properties, influencing reactivity and target affinity.

Synthesis and Chemical Reactions

Optimization Challenges

Key parameters affecting yield and purity include:

  • Temperature: Excess heat during amidation risks decomposition of the thiazole ring.

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification.

  • Catalysts: Use of HOBt (Hydroxybenzotriazole) suppresses racemization during amide bond formation .

Biological Activities and Mechanisms

Anticancer Activity

Preliminary studies suggest that the benzothiazole moiety intercalates into DNA, disrupting replication in cancer cells. The diethylaminoethyl side chain could facilitate uptake via endocytosis, targeting overexpressed amine receptors in tumors .

Table 2: Hypothesized Biological Targets

TargetProposed Mechanism
DNA Topoisomerase IIInhibition of DNA replication
EGFR KinaseCompetitive ATP binding
Bacterial Gyrase BBlockage of DNA supercoiling

Neuropharmacological Applications

Structurally analogous compounds modulate acetylcholine esterase (AChE) and NMDA receptors, implying potential in treating neurodegenerative diseases. The acetyl group may serve as a bioisostere for phosphate groups, enhancing blood-brain barrier penetration .

Stability and Reactivity

pH-Dependent Stability

The compound’s protonatable amines (pKa ≈ 8–10) render it stable under acidic conditions but prone to dealkylation in alkaline environments. Accelerated stability studies (40°C/75% RH) indicate a shelf life of >24 months when stored desiccated .

Degradation Pathways

Primary degradation products include:

  • N-Deethylation: Loss of ethyl groups from the diethylaminoethyl chain.

  • Hydrolysis of Acetyl: Formation of free carboxylic acid under prolonged aqueous exposure.

Analytical Characterization

HPLC Profiling

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation with a retention time of 12.3 minutes, confirming >98% purity. Mass spectrometry (ESI+) shows the expected [M+H]⁺ peak at m/z 446.01 .

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=8.4 Hz, 2H, ArH), 7.89 (s, 1H, Thiazole-H), 3.72 (t, J=6.0 Hz, 2H, NCH₂), 2.91 (q, J=7.2 Hz, 4H, N(CH₂CH₃)₂) .

  • IR (KBr): 1654 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N thiazole).

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